3-chloro-N-(2-chloroethyl)propanamide
Overview
Description
3-chloro-N-(2-chloroethyl)propanamide is an organic compound with the molecular formula C5H9Cl2NO. It is a chlorinated amide derivative that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloroethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-chloropropanoyl chloride+2-chloroethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to form 3-chloropropanoic acid and 2-chloroethylamine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-(2-chloroethyl)propanamide, 3-amino-N-(2-chloroethyl)propanamide, or 3-mercapto-N-(2-chloroethyl)propanamide.
Hydrolysis: 3-chloropropanoic acid and 2-chloroethylamine.
Oxidation: 3-chloropropanoic acid or other oxidized derivatives.
Scientific Research Applications
3-chloro-N-(2-chloroethyl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloroethyl)propanamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles such as amino acids, proteins, or DNA. This can result in the modification of biological functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-chloroethyl)acetamide
- 3-chloro-N-(2-chloroethyl)butanamide
- 3-chloro-N-(2-chloroethyl)pentanamide
Uniqueness
3-chloro-N-(2-chloroethyl)propanamide is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions. Its dual chlorinated sites provide versatility in synthetic applications, making it a valuable compound in research and industrial processes.
Properties
IUPAC Name |
3-chloro-N-(2-chloroethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO/c6-2-1-5(9)8-4-3-7/h1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBXNIVOKVZYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979349 | |
Record name | 3-Chloro-N-(2-chloroethyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63274-24-8 | |
Record name | NSC67666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-N-(2-chloroethyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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